molecular formula C13H15NS B12836346 (4-Ethylphenyl)(thiophen-2-yl)methanamine CAS No. 847744-36-9

(4-Ethylphenyl)(thiophen-2-yl)methanamine

Cat. No.: B12836346
CAS No.: 847744-36-9
M. Wt: 217.33 g/mol
InChI Key: XZZLXEAHTSBXKM-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(thiophen-2-yl)methanamine (CAS: 847744-36-9) is a secondary amine featuring a 4-ethylphenyl group and a thiophen-2-yl moiety linked via a methylene bridge.

Properties

CAS No.

847744-36-9

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

(4-ethylphenyl)-thiophen-2-ylmethanamine

InChI

InChI=1S/C13H15NS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13H,2,14H2,1H3

InChI Key

XZZLXEAHTSBXKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(thiophen-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the condensation reaction of thiophene derivatives with substituted benzylamines under basic conditions . This method typically requires the use of a base such as triethylamine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Variations in Aryl-Heteroaryl Methanamines

Compound Name Aryl Group Heteroaryl Group Molecular Formula Key Features Reference
(4-Ethylphenyl)(thiophen-2-yl)methanamine 4-Ethylphenyl Thiophen-2-yl C₁₃H₁₅NS Enhanced lipophilicity from ethyl group
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 4-Methoxyphenyl Thiophen-2-yl C₁₂H₁₃NOS Methoxy improves solubility
(4-(Thiophen-2-yl)phenyl)methanamine Phenyl Thiophen-2-yl C₁₁H₁₁NS Simpler structure, lower molecular weight
N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine Thiophen-2-yl Thiophen-2-yl C₉H₁₀NS₂ Bithiophene system, higher π-density
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine 4-Chlorophenyl Oxazol-4-yl C₁₀H₉ClN₂O Chlorine enhances electronegativity

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties, affecting reactivity and binding interactions.
  • Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to methoxy or unsubstituted phenyl analogs.
  • Heteroaryl Diversity: Thiophene (sulfur-containing) vs.

Physicochemical Properties

NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound Not reported in evidence Not reported in evidence
N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine 4.91 (s, 2H, CH₂), 7.00–7.67 (m, aromatic) 58.3 (CH₂), 125.4–156.1 (aromatic)
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Data not explicitly provided Data not explicitly provided
(4-(Thiophen-2-yl)phenyl)methanamine 4.75 (s, 2H, CH₂) in DMSO-d₆ 56.9 (CH₂)

Notes:

  • The methylene (CH₂) group in similar compounds resonates between δ 4.75–4.91 ppm, consistent with amine-attached CH₂ groups.
  • Aromatic protons in thiophene derivatives appear in the δ 7.00–7.67 ppm range, influenced by substituents .

Solubility and Stability

  • Lipophilicity : The ethyl group in the target compound likely reduces aqueous solubility compared to methoxy analogs (e.g., [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine) .
  • Salt Formation : Compounds like (4-(thiophen-2-yl)phenyl)methanaminium iodide (21) demonstrate the ability to form stable salts, enhancing crystallinity .

SAR Trends :

  • Substituent Position : Para-substituted aryl groups (e.g., 4-ethyl, 4-methoxy) optimize steric and electronic interactions.
  • Heteroaryl Choice : Thiophene’s sulfur atom may enhance binding to metal-containing enzymes compared to furan or oxazole.

Biological Activity

(4-Ethylphenyl)(thiophen-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

 4 Ethylphenyl thiophen 2 yl methanamine\text{ 4 Ethylphenyl thiophen 2 yl methanamine}

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
  • Cell Cycle Modulation : Studies indicate that it can cause cell cycle arrest, particularly in cancer cell lines.
  • Gene Expression Regulation : It appears to influence the expression of genes associated with apoptosis and proliferation.

Anticancer Activity

Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on HCT-116 colon cancer cells, revealing an IC50 value of approximately 10.5 μM, indicating significant anticancer potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive understanding.

Case Study 1: Anticancer Efficacy

A detailed evaluation was conducted on the anticancer effects of newly synthesized derivatives related to this compound. The study reported that several derivatives showed potent activity against HCT-116 cells, with varying IC50 values ranging from 7.1 to 11.9 μM .

CompoundIC50 (μM)Cell Line
4g7.1HCT-116
4a10.5HCT-116
4c11.9HCT-116

Case Study 2: Mechanistic Insights

In another investigation, the mechanisms underlying the antitumor effects were explored. The active derivatives were found to induce cell cycle arrest at the S and G2/M phases, suggesting a targeted approach in disrupting cancer cell proliferation .

Biochemical Pathways

This compound interacts with several biochemical pathways:

  • Cyclooxygenase Inhibition : Similar to other indole derivatives, it may inhibit COX enzymes, reducing inflammation.
  • Cytochrome P450 Interaction : It influences drug metabolism through interactions with cytochrome P450 enzymes, affecting pharmacokinetics and toxicity profiles .

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